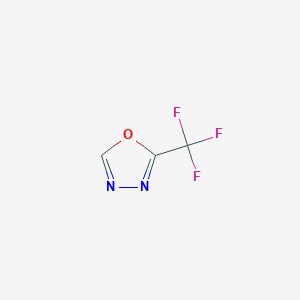

2-(Trifluoromethyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .

Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)-1,3,4-oxadiazole” are not available, similar compounds like 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group. This property can influence the reactivity and physical properties of the molecules it is part of .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can be involved in transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can vary. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is a liquid at room temperature with a density of 1.282 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Green Synthetic Methods

A study by Zhu et al. (2015) developed a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles, using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This eco-friendly protocol features high yields, simple purification, water-based reaction medium, energy efficiency, and no catalyst addition (Zhu, F.-J., Zou, Minming, Shao, X., & Li, Zhong, 2015).

Improved Synthesis for Precursors

Grünebaum et al. (2016) described an improved synthesis of various 1,3,4-oxadiazoles, including 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, as precursors for corresponding 1,2,4-triazoles. This process involved ring-opening reactions and was characterized using NMR spectroscopy and differential scanning calorimetry (Grünebaum, M., Gerlitz, A. I., Buchheit, Annika, Jeschke, S., Daniliuc, C., & Wiemhöfer, H., 2016).

Copper-Catalyzed Oxidative Trifluoromethylation

Chu and Qing (2012) explored copper-catalyzed oxidative trifluoromethylation of heteroarenes, including 1,3,4-oxadiazoles. This method, using CF3SiMe3, offers a route to synthesize trifluoromethylated 1,3,4-oxadiazoles, important in pharmaceutical and agrochemical areas (Chu, L., & Qing, F., 2012).

Applications in Insecticidal Activity

Cao et al. (2002) synthesized 2-(5-(trifluoromethyl)pyridyloxymethyl)-1,3,4-oxadiazoles and found that compounds with fluorine on the benzene ring showed significant insecticidal activity against armyworms (Cao, S., Qian, X., Song, G., & Huang, Qingchun, 2002).

Characterization and Crystal Structure Analysis

Kettner et al. (2015) reported on the synthesis, characterization, and crystal structure of bi-oxadiazole derivatives featuring the trifluoromethyl group. These compounds were evaluated for their suitability in energetic materials (Kettner, M., Klapötke, T., Witkowski, Tomasz G., & von Hundling, Felix, 2015).

Electroluminescent Material Synthesis

Zhou et al. (2006) investigated 1,3,4-oxadiazole-based heterocyclic compounds as electroluminescent materials. They synthesized 1,3,4-oxadiazole-1,2,3-triazole hybrids as potential electroluminescent materials and explored the effect of modification of the 1,2,3-triazole moiety (Zhou, Jiaxiang, Wong, F., Chen, Chun-Yen, & Yeh, M., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2-8-7-1-9-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCWIYKNMQVWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)